N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide
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Overview
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide is a complex organic compound that features a unique combination of furan, thiophene, and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One common method involves the initial formation of the furan and thiophene rings, followed by their functionalization and subsequent coupling with the phenylsulfanyl group. The reaction conditions often include the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.
Furan Derivatives: Furan-containing compounds such as nitrofurantoin analogues are known for their antibacterial activity.
Uniqueness
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-3-(phenylsulfanyl)propanamide is unique due to its combination of furan, thiophene, and phenylsulfanyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H17NO2S2 |
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Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C18H17NO2S2/c20-18(7-9-22-16-4-2-1-3-5-16)19-11-17-10-15(13-23-17)14-6-8-21-12-14/h1-6,8,10,12-13H,7,9,11H2,(H,19,20) |
InChI Key |
XZDVZSAJIILCFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=CS2)C3=COC=C3 |
Origin of Product |
United States |
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